Welcome to the BenchChem Online Store!
molecular formula C16H26Cl2N2 B8748303 2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride

2-Ethyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane dihydrochloride

Cat. No. B8748303
M. Wt: 317.3 g/mol
InChI Key: VVPKORLFIKZPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04550104

Procedure details

A solution of 9.5 g (0.030 mole) 2-benzyl-7-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 100 ml methanol was hydrogenated with 1.0 g 20% palladium on carbon catalyst at 4.5×105Pa for 22 hours. After filtration, the solution was concentrated to a syrup and crystallized from acetonitrile to afford 6.7 g of 2-ethyl-2,7-diazaspiro[4.4]nonane dihydrochloride, mp 168°-172° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH2:3]([N:10]1[CH2:14][CH2:13][C:12]2([CH2:18][CH2:17][N:16](CC)[CH2:15]2)[CH2:11]1)[C:4]1C=CC=CC=1>CO.[Pd]>[ClH:1].[ClH:1].[CH2:3]([N:10]1[CH2:14][CH2:13][C:12]2([CH2:18][CH2:17][NH:16][CH2:15]2)[CH2:11]1)[CH3:4] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
Cl.Cl.C(C1=CC=CC=C1)N1CC2(CC1)CN(CC2)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to a syrup
CUSTOM
Type
CUSTOM
Details
crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C(C)N1CC2(CC1)CNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 196.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.